molecular formula C29H33NO6 B3042289 Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside CAS No. 55287-54-2

Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B3042289
CAS No.: 55287-54-2
M. Wt: 491.6 g/mol
InChI Key: IGXFHSXMXYYAEY-JPHCZMGXSA-N
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Description

“Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside” is a biochemical compound . It’s commonly used in biomedicine as a substrate for β-glucosidase activity assays and is also used in carbohydrate research for the synthesis of oligosaccharides .


Synthesis Analysis

The synthesis of “this compound” involves N-Acetyl-D-Glucosamine and Benzyl alcohol . It’s also used in carbohydrate research for the synthesis of oligosaccharides .


Molecular Structure Analysis

The empirical formula of the compound is C15H21NO6 . The molecular weight is 311.33 (anhydrous basis) . The SMILES string is CC(NC@HO)C@HOCC2=CC=CC=C2)=O .


Chemical Reactions Analysis

“this compound” is known to inhibit glycosyltransferase incorporation of glucosamine into O-glycans .


Physical and Chemical Properties Analysis

The compound is a white to off-white powder . It has a melting point of 204-208 °C . It is soluble in methanol (10 mg/mL, clear) . The storage temperature is −20°C .

Scientific Research Applications

Synthesis and Derivatives

  • The compound is used in the synthesis of various saccharide derivatives. For example, it was involved in the synthesis of disaccharides and derivatives useful in studying carbohydrate structures and functions (Warren & Jeanloz, 1977). Another study demonstrated its use in producing derivatives for exploring complex oligosaccharides found in bacterial cell walls, human milk, and blood group substances (Durette & Meitzner, 1981).

Enzymatic Studies

  • It has been applied in enzymatic studies. For instance, its derivatives have been used to investigate the action of enzymes like egg-white lysozyme on polysaccharides, aiding in understanding enzyme-substrate interactions (Zehavi & Jeanloz, 1968).

Glycosidic Linkage Studies

  • The compound plays a role in studying glycosidic linkages. Research using this compound helped develop procedures for selective cleavage of glycosidic linkages in polysaccharides, crucial for understanding carbohydrate chemistry (Dmitrieve, Knirel, & Kochetkov, 1973).

Safety and Hazards

The compound is classified as a Combustible Solid . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Future Directions

“Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside” shows potential in cancer research as a novel glycosylation inhibitor . It offers promising avenues for drug discovery and development .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2,4,5-tris(phenylmethoxy)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-21(32)30-26-28(34-19-23-13-7-3-8-14-23)27(33-18-22-11-5-2-6-12-22)25(17-31)36-29(26)35-20-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3,(H,30,32)/t25-,26-,27-,28-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXFHSXMXYYAEY-JPHCZMGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 2
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 3
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 4
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 5
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 6
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside

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